molecular formula C₁₇H₁₉N₅O₅ B1147449 O6-Benzyl Guanosine CAS No. 4552-61-8

O6-Benzyl Guanosine

Cat. No. B1147449
CAS RN: 4552-61-8
M. Wt: 373.36
InChI Key:
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Description

O6-Benzyl Guanosine is a protected Guanosine derivative . It is an antineoplastic agent that exerts its effect by acting as a suicide inhibitor of the enzyme O6-alkylguanine-DNA alkyltransferase, leading to interruption of DNA repair .


Synthesis Analysis

The synthesis of O6-Benzyl Guanosine involves various processes. A convenient procedure for the synthesis of O6-Benzyl Guanosine derivatives has been described using phase transfer catalysis . Another method involves the etherification at the O6-position of silyl-protected inosine, guanosine, and 2′-deoxyguanosine .


Molecular Structure Analysis

The molecular formula of O6-Benzyl Guanosine is C17H19N5O5, and its molecular weight is 373.36 . The structure of O6-Benzyl Guanosine is complex and involves various functional groups.


Chemical Reactions Analysis

O6-Benzyl Guanosine is involved in various chemical reactions. For instance, it plays a role in RNA-catalysed guanosine methylation . It also interacts with intracellular signaling pathways related to its effects .

Scientific Research Applications

  • Pharmacokinetics and Antitumor Action Enhancement

    O6-Benzyl Guanosine, as an inhibitor of O6-Alkyl Guanine transferase (O6AGT), was labeled for pharmacokinetic studies in mice with human tumors. This research aimed at enhancing the understanding of its behavior in biological systems (Madelmont et al., 1992).

  • Enhancing Cytotoxic Effects of Chloroethylnitrosourea

    A series of O6-(alkyl/aralkyl)guanosines, including O6-Benzyl Guanosine derivatives, were synthesized to investigate their potential in enhancing the cytotoxic effect of chloroethylnitrosourea on melanoma cells. These studies contribute to the understanding of the structural requirements for such compounds to be effective (Mounetou et al., 1997).

  • Depletion of Human DNA Repair Protein

    Research on substituted purine derivatives, including O6-Benzyl Guanosine, demonstrated their potency in depleting the human DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). This is significant for understanding the role of these compounds in DNA repair and potential therapeutic applications (Moschel et al., 1992).

  • Chemistry and Synthesis

    Studies on the synthesis and properties of O6-Substituted Guanosine Derivatives, including O6-Benzyl Guanosine, provide insights into the chemical reactions and stability of these compounds under various conditions (Daskalov et al., 1981).

  • Nucleobase Protection in RNA Synthesis

    Research on O6-Benzyl Guanosine derivatives in the context of RNA solid-phase synthesis explored innovative protection concepts for guanosine phosphoramidites. This is crucial for the efficient synthesis of RNA for various biological applications (Jud & Micura, 2017).

  • Neuroprotective Effects

    Guanosine, including its derivatives, has been studied for its neuroprotective effects, particularly in astroglial cells, against oxidative damage. This highlights its potential therapeutic applications in neuroprotection (Quincozes-Santos et al., 2014).

  • DNA Repair Protein Activation

    Studies on the activation of human O6-alkylguanine-DNA alkyltransferase by DNA, using O6-Benzyl Guanosine as a substrate, provide insights into the interactions between DNA repair proteins and specific substrates (Goodtzova et al., 1994).

  • Pharmacokinetics in Nonhuman Primates

    Research on the pharmacokinetics of O6-Benzyl Guanosine in nonhuman primates, particularly in relation to DNA methyltransferase inhibition, is crucial for understanding its potential applications in chemosensitizing agents for cancer treatment (Berg et al., 1995).

Future Directions

O6-Benzyl Guanosine has potential applications in cancer research. It enhances the activity of alkylating agents in malignant glioma xenografts growing in athymic nude mice . Ongoing clinical trials are investigating the combination of O6-Benzyl Guanosine and 1,3-bis (2-chloroethyl)-1-nitrosourea . Efforts are being made to overcome potential enhanced hematopoietic toxicity and mutagenicity, including the use of gene therapy to express an alkyltransferase gene in the relevant marrow stem cells .

properties

IUPAC Name

(2R,3R,4S,5R)-2-(2-amino-6-phenylmethoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O5/c18-17-20-14-11(15(21-17)26-7-9-4-2-1-3-5-9)19-8-22(14)16-13(25)12(24)10(6-23)27-16/h1-5,8,10,12-13,16,23-25H,6-7H2,(H2,18,20,21)/t10-,12-,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYXQHQQWVZSOQ-XNIJJKJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=NC(=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O6-Benzyl Guanosine

CAS RN

4552-61-8
Record name 6-O-(Phenylmethyl)guanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4552-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Citations

For This Compound
4
Citations
JC Madelmont, C Cussac, JM Dupuy… - Journal of Labelled …, 1992 - Wiley Online Library
O 6 Benzyl N acetyl guanosine a new inhibitor of O 6 Alkyl Guanine transferase (O 6 AGT) was labelled by 14 C and 13 C on the benzyl methylen group in order to realize a …
DM Kokkinakis, RC Moschel, AE Pegg… - Cancer chemotherapy …, 2000 - Springer
… BCNU 1,3-bis(2-chloroethyl)1-nitrosourea, dBG O6-benzyl-2′-deoxyguanosine, BGS O6-benzylguanosine, CMBG O6-benzyl-9-cyanomethylguanine, MGMT O6-methylguanine-DNA …
Number of citations: 16 link.springer.com
ZR Stephen - 2016 - digital.lib.washington.edu
Nanotechnology has given scientists new tools for the development of advanced materials for the detection, diagnosis and treatment of disease. Superparamagnetic iron oxide …
Number of citations: 0 digital.lib.washington.edu
Y Wu, Z Lu, Y Li, J Yang, X Zhang - Nanomaterials, 2020 - mdpi.com
… A MGMT inhibitors O6-benzyl guanosine (BGS) covalently attached to PEG-INOPs in a pH-response manner to improve cell sensitivity to TMZ. The combination reduced the cell …
Number of citations: 40 www.mdpi.com

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